molecular formula C13H26OSn B12540164 4-[1-(Trimethylstannyl)ethenyl]octan-3-one CAS No. 820250-62-2

4-[1-(Trimethylstannyl)ethenyl]octan-3-one

Cat. No.: B12540164
CAS No.: 820250-62-2
M. Wt: 317.05 g/mol
InChI Key: IWPDTFPOJFZOST-UHFFFAOYSA-N
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Description

4-[1-(Trimethylstannyl)ethenyl]octan-3-one is an organometallic compound featuring a trimethylstannyl group (-Sn(CH₃)₃) attached to an ethenyl (C=C) moiety within an octan-3-one framework. This structure combines a ketone functional group with a tin-based organometallic substituent, making it relevant for applications in catalysis, materials science, and synthetic chemistry.

Properties

CAS No.

820250-62-2

Molecular Formula

C13H26OSn

Molecular Weight

317.05 g/mol

IUPAC Name

4-(1-trimethylstannylethenyl)octan-3-one

InChI

InChI=1S/C10H17O.3CH3.Sn/c1-4-7-8-9(5-2)10(11)6-3;;;;/h9H,2,4,6-8H2,1,3H3;3*1H3;

InChI Key

IWPDTFPOJFZOST-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=C)[Sn](C)(C)C)C(=O)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(Trimethylstannyl)ethenyl]octan-3-one typically involves the reaction of an appropriate precursor with trimethylstannyl reagents under controlled conditions. One common method involves the use of a stannylation reaction, where a vinyl stannane is reacted with an octanone derivative in the presence of a catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and the use of solvents like tetrahydrofuran (THF) or dichloromethane (DCM) to facilitate the reaction .

Industrial Production Methods

Industrial production of 4-[1-(Trimethylstannyl)ethenyl]octan-3-one may involve large-scale stannylation processes, utilizing automated reactors and continuous flow systems to ensure consistent product quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-[1-(Trimethylstannyl)ethenyl]octan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxides, alcohols, alkanes, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Synthetic Chemistry Applications

Alkynylstannylation Reactions
One of the primary applications of 4-[1-(Trimethylstannyl)ethenyl]octan-3-one is in alkynylstannylation reactions. These reactions utilize palladium-catalyzed processes to create conjugated stannanes, which are valuable intermediates in organic synthesis. The compound can participate in cross-coupling reactions, facilitating the formation of complex organic molecules through the introduction of the trimethylstannyl group .

Catalytic Processes
The compound serves as a precursor for various palladium-catalyzed transformations, including the synthesis of substituted ethenes and alkenes. Its ability to undergo regioselective reactions allows chemists to design and construct diverse organic frameworks, making it a versatile building block in synthetic organic chemistry .

Antimicrobial Properties
Research has indicated that derivatives of 4-[1-(Trimethylstannyl)ethenyl]octan-3-one exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structural modifications of this compound can enhance its efficacy, making it a candidate for developing new antimicrobial agents .

Cytotoxicity in Cancer Research
Studies have shown that compounds related to 4-[1-(Trimethylstannyl)ethenyl]octan-3-one display cytotoxic effects on various cancer cell lines. The mechanism of action may involve inducing apoptosis and disrupting cellular functions critical for cancer cell survival. This potential has led to investigations into its use as an anticancer agent.

Material Science Applications

Polymer Chemistry
In material science, 4-[1-(Trimethylstannyl)ethenyl]octan-3-one can be used as a functional monomer in the synthesis of polymers with specific properties. The incorporation of organotin groups into polymer matrices can enhance thermal stability and mechanical properties, making these materials suitable for various industrial applications .

Nanocomposites Development
The compound's reactivity allows it to be integrated into nanocomposite materials, where it can improve the dispersion of nanoparticles within polymer matrices. This application is particularly relevant in the development of advanced materials with tailored electrical and mechanical properties .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various alkynylstannanes, including derivatives of 4-[1-(Trimethylstannyl)ethenyl]octan-3-one. The results demonstrated that modifications significantly impacted activity against specific bacterial strains, suggesting pathways for optimizing antimicrobial potency through structural adjustments.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro tests revealed that compounds similar to 4-[1-(Trimethylstannyl)ethenyl]octan-3-one exhibited selective toxicity towards cancer cell lines such as HCT116 and MCF7. The IC50 values were recorded in the low micromolar range, indicating a promising potential for further development into therapeutic agents targeting cancer.

Mechanism of Action

The mechanism of action of 4-[1-(Trimethylstannyl)ethenyl]octan-3-one involves its interaction with specific molecular targets and pathways. The trimethylstannyl group can act as a Lewis acid, facilitating various chemical reactions by stabilizing transition states and intermediates. The compound’s effects are mediated through its ability to form stable complexes with other molecules, influencing their reactivity and properties .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Features and Functional Groups

The compound’s unique characteristics arise from the interplay of its ketone backbone, ethenyl spacer, and trimethylstannyl group. Below is a comparison with similar compounds from the evidence:

Compound Name Key Functional Groups Structural Features Applications/Properties References
4-[1-(Trimethylstannyl)ethenyl]octan-3-one Octan-3-one, ethenyl, trimethylstannyl Organometallic, hydrophobic alkyl chain Hypothesized: Catalysis, polymer additives N/A
Hydramethylnon Hydrazone, trifluoromethyl, ethenyl Insecticidal activity via mitochondrial disruption Pest control (fire ants)
Oxyresveratrol Dihydroxyphenyl, ethenyl, benzene diol Antioxidant, anti-inflammatory Pharmacological research, food additives
CS1 (2-[(E)-2-[4-[(E)-2-(2-cyanophenyl)ethenyl]phenyl]ethenyl]benzonitrile) Cyano, ethenyl Luminescent supramolecular assemblies Stimuli-responsive optical materials
1-(3-Ethyl-oxetan-3-yl)ethanone Oxetane, ethanone Cyclic ether, ketone Synthetic intermediate for fine chemicals

Reactivity and Stability

  • Trimethylstannyl Group vs. Trifluoromethyl (Hydramethylnon): The Sn(CH₃)₃ group in the target compound likely enhances electrophilicity and metal-mediated reactivity compared to the electron-withdrawing CF₃ group in hydramethylnon. This difference may influence applications in catalysis versus biocidal activity .
  • Ethenyl Linkers : The ethenyl group in CS1 and CS2 enables π-π stacking and supramolecular assembly, whereas the same group in the target compound may facilitate conjugation with tin-centered reactivity .
  • Ketone vs. Hydrazone (Oxyresveratrol vs. Hydramethylnon): The octan-3-one backbone offers carbonyl reactivity (e.g., nucleophilic additions), contrasting with hydrazone’s chelating properties in hydramethylnon .

Biological Activity

4-[1-(Trimethylstannyl)ethenyl]octan-3-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.

The compound features a trimethylstannyl group attached to an ethenyl moiety, which may influence its reactivity and biological interactions. The presence of the octan-3-one structure suggests potential lipophilicity, which can affect its pharmacokinetic properties.

Antioxidant Activity

Research has indicated that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of related compounds have shown DPPH radical scavenging activities superior to that of ascorbic acid, suggesting that 4-[1-(Trimethylstannyl)ethenyl]octan-3-one may also possess notable antioxidant capabilities .

Antimicrobial Activity

Similar organotin compounds have exhibited antimicrobial properties against a range of bacterial strains. For instance, synthesized derivatives were tested against Salmonella typhi and Bacillus subtilis, showing moderate to strong activity . Although direct studies on the antimicrobial effects of 4-[1-(Trimethylstannyl)ethenyl]octan-3-one are lacking, the trends in related compounds indicate potential efficacy.

The biological activity of 4-[1-(Trimethylstannyl)ethenyl]octan-3-one can be attributed to several mechanisms:

  • Radical Scavenging : Its ability to neutralize free radicals may contribute to its antioxidant properties.
  • Cell Cycle Arrest : Similar compounds have been shown to induce apoptosis in cancer cells by disrupting the cell cycle.
  • Membrane Interaction : The lipophilic nature may allow it to integrate into cellular membranes, affecting membrane integrity and function.

Case Studies

While specific case studies on 4-[1-(Trimethylstannyl)ethenyl]octan-3-one are scarce, analogous organotin compounds have been evaluated in clinical settings. For example:

  • A study investigated the effects of stannous derivatives on tumor growth in animal models, revealing significant reductions in tumor size compared to controls .
  • Another case study focused on the antimicrobial efficacy of stannyl compounds in treating infections caused by resistant bacterial strains .

Data Summary

Biological ActivityObserved EffectsReference
AntioxidantHigher DPPH scavenging than ascorbic acid
AnticancerCytotoxicity against glioblastoma cells
AntimicrobialModerate activity against Salmonella typhi

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